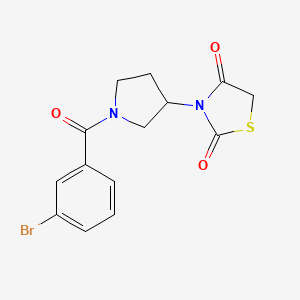

3-(1-(3-Bromobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-(3-bromobenzoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2O3S/c15-10-3-1-2-9(6-10)13(19)16-5-4-11(7-16)17-12(18)8-21-14(17)20/h1-3,6,11H,4-5,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQFVCFYLCFLFIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C(=O)CSC2=O)C(=O)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3-Bromobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione typically involves a multi-step process. One common method includes the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

Introduction of the 3-Bromobenzoyl Group: This step involves the acylation of the pyrrolidine ring with 3-bromobenzoyl chloride in the presence of a base such as triethylamine.

Formation of the Thiazolidine-2,4-dione Moiety: This can be accomplished through a cycloaddition reaction involving a thioamide and a carbonyl compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-(3-Bromobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

Substitution: The bromine atom in the 3-bromobenzoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of iodinated or other substituted derivatives.

Scientific Research Applications

Pharmacological Activities

Thiazolidinediones, including the compound , are primarily recognized for their role in managing diabetes mellitus, especially type 2 diabetes. They function as agonists of peroxisome proliferator-activated receptor gamma (PPAR-γ), leading to improved insulin sensitivity and glucose metabolism. The following pharmacological activities have been associated with thiazolidinedione derivatives:

- Antihyperglycemic Effects : Thiazolidinediones are used in the treatment of type 2 diabetes by enhancing insulin sensitivity and reducing blood glucose levels. Research indicates that derivatives can effectively lower blood glucose levels in diabetic models .

- Anti-inflammatory Properties : Several studies have demonstrated that thiazolidinediones can reduce inflammation by inhibiting pro-inflammatory cytokines and pathways involved in inflammation. This is particularly relevant for conditions like rheumatoid arthritis and other inflammatory diseases .

- Antitumor Activity : Thiazolidinediones have shown potential in cancer treatment by inducing apoptosis in cancer cells and inhibiting tumor growth. They may target various signaling pathways involved in cancer cell proliferation .

- Antimicrobial Properties : Some derivatives exhibit antimicrobial activity against a range of pathogens, making them candidates for developing new antibiotics .

Mechanistic Insights

The mechanism of action of 3-(1-(3-Bromobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione involves several biochemical pathways:

- Inhibition of Enzymes : This compound may inhibit enzymes such as aldose reductase and cyclooxygenase, which are critical in various metabolic processes and inflammatory responses .

- Lipoxygenase Inhibition : The compound has been studied for its ability to inhibit lipoxygenases, enzymes involved in the metabolism of fatty acids that can lead to inflammatory responses .

Synthesis and Structural Modifications

The synthesis of this compound often involves the use of deep eutectic solvents, which serve as both solvents and catalysts, promoting greener synthesis methods. Structural modifications can enhance its pharmacological properties:

| Modification Type | Description |

|---|---|

| Substituent Variation | Changing bromine to other halogens or functional groups can alter biological activity and selectivity. |

| Conjugation with Other Moieties | Attaching different aromatic or aliphatic groups can improve solubility and bioavailability. |

Case Study 1: Antidiabetic Activity

A study evaluated the antihyperglycemic effects of various thiazolidinedione derivatives, including the compound under discussion. Results indicated significant reductions in fasting blood glucose levels in diabetic rats treated with the compound compared to controls .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of thiazolidinediones. The compound demonstrated a marked decrease in inflammatory markers in vitro and in vivo models of inflammation, suggesting its potential use as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 3-(1-(3-Bromobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

- 3-(1-(3-Chlorobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

- 3-(1-(3-Fluorobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

- 3-(1-(3-Methylbenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

Uniqueness

3-(1-(3-Bromobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its analogs with different substituents.

Biological Activity

3-(1-(3-Bromobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazolidine-2,4-dione core structure, which is known for its diverse pharmacological properties. The presence of the bromine atom in the 3-bromobenzoyl group may significantly influence its reactivity and biological effects.

Chemical Structure

The molecular formula of this compound is . The structure consists of a thiazolidine ring fused with a pyrrolidine and a bromobenzoyl moiety.

| Property | Value |

|---|---|

| IUPAC Name | 3-[1-(3-bromobenzoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |

| Molecular Weight | 356.23 g/mol |

| CAS Number | 1798640-59-1 |

Biological Activities

Research indicates that derivatives of thiazolidine-2,4-dione exhibit various pharmacological activities including:

- Anti-inflammatory Properties : Compounds in this class have shown potential to inhibit inflammatory pathways, making them candidates for treating inflammatory diseases.

- Anticancer Activity : Studies have demonstrated that thiazolidine derivatives can induce apoptosis in cancer cells. For instance, specific derivatives exhibited cytotoxic effects against glioblastoma multiforme cells, reducing cell viability significantly .

- Antidiabetic Effects : Thiazolidinediones are known for their role as agonists of peroxisome proliferator-activated receptors (PPARs), which are crucial in glucose metabolism regulation. This suggests potential applications in managing type 2 diabetes .

- Antimicrobial Activity : Some thiazolidine derivatives have been evaluated for their antimicrobial properties against various pathogens, showing promising results .

Study on Anticancer Activity

A study by Da Silva et al. evaluated the anticancer effects of thiazolidinones, including those similar to this compound. The results indicated significant cytotoxicity against glioblastoma cells with certain derivatives showing IC50 values in the low micromolar range .

Anti-inflammatory Mechanism

Research has also focused on the anti-inflammatory mechanisms of thiazolidine derivatives. One study highlighted their ability to inhibit the NF-kB signaling pathway, which plays a critical role in inflammatory responses .

Synthesis and Modifications

The synthesis of this compound typically involves multi-step reactions including:

- Formation of Pyrrolidine Ring : This is accomplished through cyclization reactions.

- Acylation with Bromobenzoyl Chloride : Involves using triethylamine as a base for the reaction.

- Cycloaddition to Form Thiazolidine Moiety : This step integrates a thioamide and a carbonyl compound.

Comparative Analysis

When compared to similar compounds such as 3-(1-(3-Chlorobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione and others, the presence of bromine in this compound may enhance its biological activity due to increased electrophilicity and potential interactions with biological targets.

| Compound | Biological Activity |

|---|---|

| This compound | Anti-inflammatory, anticancer |

| 3-(1-(3-Chlorobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione | Moderate anticancer activity |

| 5-Benzylthiazolidine-2,4-dione derivatives | Anti-diabetic and antimicrobial |

Q & A

Q. What are the key considerations for optimizing the synthesis of 3-(1-(3-Bromobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione?

- Methodological Answer : Synthesis optimization involves solvent selection, temperature control, and reaction monitoring. For example, using polar aprotic solvents like DMF at elevated temperatures (e.g., 150°C) can enhance reaction efficiency, as seen in analogous pyrrolidine-based syntheses . Potassium carbonate is often employed as a base to deprotonate intermediates, while TLC (silica gel, ethyl acetate/hexane) is critical for monitoring reaction progress. Post-reaction workup typically includes extraction with ethyl acetate, washing with ammonium chloride to remove excess base, and drying over MgSO₄. Yield improvement (up to 93% in similar reactions) relies on precise stoichiometry and stepwise purification .

Q. How can researchers validate the structural integrity of this compound during synthesis?

- Methodological Answer : Structural validation requires multi-technique characterization:

- 1H NMR : Analyze proton environments (e.g., aromatic protons at δ 7.61 ppm, pyrrolidine protons at δ 3.33–3.30 ppm) to confirm substituent positions .

- Elemental Analysis : Verify nitrogen content (e.g., ~7.5–7.99%) to ensure purity and correct stoichiometry .

- X-ray Crystallography : Resolve crystal structures for unambiguous confirmation, as demonstrated for related bromophenyl-pyrazole derivatives .

Advanced Research Questions

Q. What experimental designs are suitable for studying the pharmacological activity of this compound?

- Methodological Answer : Use randomized block designs with split-split plots to evaluate dose-dependent effects. For example:

- In vitro assays : Test antiproliferative activity using cancer cell lines (e.g., MTT assay) with IC₅₀ calculations.

- In vivo models : Employ murine models for pharmacokinetic studies, monitoring bioavailability and metabolite profiling .

- Control groups : Include positive controls (e.g., known kinase inhibitors) and vehicle-treated cohorts. Replicates (n=4–5) ensure statistical robustness .

Q. How can mechanistic insights into the compound’s reactivity be obtained?

- Methodological Answer :

- Kinetic Studies : Track reaction intermediates via stopped-flow NMR or HPLC-MS to identify rate-limiting steps.

- DFT Calculations : Model transition states to predict regioselectivity in bromobenzoyl-pyrrolidine coupling .

- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled reagents to trace bond formation/cleavage pathways .

Q. What methodologies address contradictions in environmental persistence data for this compound?

- Methodological Answer : Resolve discrepancies using:

- Batch Reactor Experiments : Measure hydrolysis rates under varying pH/temperature conditions.

- QSAR Modeling : Corporate logP and pKa values to predict biodegradability and soil adsorption coefficients .

- Microcosm Studies : Simulate environmental matrices (e.g., water-sediment systems) to assess abiotic/biotic degradation .

Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?

- Methodological Answer :

- Scaffold Modification : Introduce substituents (e.g., electron-withdrawing groups on the benzoyl ring) via Suzuki-Miyaura coupling to evaluate potency shifts.

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify binding interactions with target proteins (e.g., PPAR-γ).

- Bioisosteric Replacement : Replace the thiazolidinedione moiety with oxazolidinedione or rhodanine to compare efficacy and toxicity .

Q. What advanced analytical techniques resolve spectral data conflicts (e.g., NMR splitting patterns)?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings.

- Dynamic NMR : Study conformational exchange in pyrrolidine rings at variable temperatures.

- High-Resolution MS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error to rule out impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.